1-benzyl-5-chloro-3-methyl-1H-pyrazole

Description

Properties

IUPAC Name |

1-benzyl-5-chloro-3-methylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2/c1-9-7-11(12)14(13-9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZVIUSXRWPHLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)Cl)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-benzyl-5-chloro-3-methyl-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of a robust and widely adopted synthetic route for 1-benzyl-5-chloro-3-methyl-1H-pyrazole, a key heterocyclic scaffold in medicinal chemistry and materials science. The synthesis is presented as a two-step process commencing with the Knorr pyrazole synthesis to form the pyrazolone intermediate, followed by a deoxychlorination reaction. This document offers a detailed, step-by-step experimental protocol, an in-depth discussion of the underlying reaction mechanisms, and justifications for the selection of specific reagents and reaction conditions. The content is tailored for researchers, scientists, and professionals in drug development, providing them with the necessary insights for the successful laboratory-scale synthesis of this important molecule.

Introduction

The pyrazole nucleus is a foundational structural motif in a vast array of biologically active compounds, exhibiting properties ranging from anti-inflammatory and analgesic to anticancer and antimicrobial. The specific substitution pattern of this compound makes it a valuable intermediate for further functionalization in the development of novel therapeutic agents and advanced materials.[1] This guide delineates a reliable and efficient two-step synthesis of this target molecule, starting from readily available commercial starting materials. The described methodology is designed to be reproducible and scalable, with a focus on achieving high yield and purity.

Overall Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step sequence. The initial step involves the cyclocondensation reaction between benzylhydrazine and ethyl acetoacetate to yield the pyrazolone intermediate, 1-benzyl-3-methyl-1H-pyrazol-5(4H)-one. The subsequent step is the conversion of this pyrazolone to the final chlorinated product using a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃).

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocols & Mechanistic Insights

Step 1: Synthesis of 1-benzyl-3-methyl-1H-pyrazol-5(4H)-one

This initial step is a classic example of the Knorr pyrazole synthesis, which involves the reaction of a hydrazine with a β-dicarbonyl compound.[2][3] In this case, benzylhydrazine reacts with ethyl acetoacetate to form the pyrazolone ring system.

Reaction Scheme:

Benzylhydrazine + Ethyl Acetoacetate → 1-benzyl-3-methyl-1H-pyrazol-5(4H)-one + Ethanol + Water

Detailed Experimental Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzylhydrazine (1.0 eq) and a suitable solvent such as ethanol.

-

With stirring, add ethyl acetoacetate (1.0 eq) dropwise to the solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

The crude product can be recrystallized from ethanol or another suitable solvent to obtain pure 1-benzyl-3-methyl-1H-pyrazol-5(4H)-one.

Causality and Experimental Choices:

-

Solvent: Ethanol is a common choice as it is a good solvent for both reactants and facilitates the reaction at a moderate reflux temperature.

-

Stoichiometry: A 1:1 molar ratio of the reactants is typically used to ensure complete consumption of the starting materials.

-

Temperature: Refluxing the reaction mixture provides the necessary activation energy for the cyclization to occur efficiently.

-

Work-up: Cooling and precipitation followed by filtration is a straightforward and effective method for isolating the solid pyrazolone product.

Reaction Mechanism:

The Knorr pyrazole synthesis proceeds through a series of nucleophilic additions and dehydrations.[4] The more nucleophilic nitrogen of benzylhydrazine initially attacks one of the carbonyl groups of ethyl acetoacetate, leading to the formation of a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration result in the formation of the stable pyrazolone ring.

Figure 2: Simplified mechanism of the Knorr pyrazole synthesis.

Step 2: Synthesis of this compound

The second step involves the conversion of the keto group in the pyrazolone intermediate to a chloro group. This is a deoxychlorination reaction, and phosphorus oxychloride (POCl₃) is a highly effective reagent for this transformation.[5]

Reaction Scheme:

1-benzyl-3-methyl-1H-pyrazol-5(4H)-one + POCl₃ → this compound + H₃PO₄

Detailed Experimental Protocol:

-

In a fume hood, carefully add 1-benzyl-3-methyl-1H-pyrazol-5(4H)-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) in a round-bottom flask equipped with a reflux condenser and a gas trap.

-

Heat the mixture to reflux for 2-3 hours. The reaction should be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a suitable base, such as a saturated sodium bicarbonate solution, until the pH is approximately 7-8.

-

The product will typically separate as an oil or a solid. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel.

Causality and Experimental Choices:

-

Reagent: Phosphorus oxychloride is a powerful chlorinating and dehydrating agent, making it ideal for converting the pyrazolone to the corresponding chloro-pyrazole.

-

Excess POCl₃: Using POCl₃ in excess serves as both the reagent and the solvent, driving the reaction to completion.

-

Temperature: Refluxing ensures the reaction proceeds at a reasonable rate.

-

Quenching: The quenching of excess POCl₃ with ice is highly exothermic and must be performed with extreme caution in a well-ventilated fume hood.

-

Neutralization and Extraction: These standard work-up procedures are necessary to isolate the product from the aqueous reaction mixture.

Quantitative Data Summary

| Step | Reactant 1 | Reactant 2 | Key Reagent | Solvent | Reaction Time | Typical Yield |

| 1 | Benzylhydrazine | Ethyl Acetoacetate | - | Ethanol | 2-4 hours | 80-90% |

| 2 | 1-benzyl-3-methyl-1H-pyrazol-5(4H)-one | - | POCl₃ | POCl₃ (excess) | 2-3 hours | 75-85% |

Conclusion

The synthesis of this compound can be reliably achieved in two high-yielding steps from common starting materials. The Knorr pyrazole synthesis provides a straightforward route to the key pyrazolone intermediate, which is then efficiently converted to the final product via deoxychlorination with phosphorus oxychloride. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge to successfully synthesize this valuable compound for their research and development endeavors. Careful handling of reagents, particularly phosphorus oxychloride, is paramount for a safe and successful outcome.

References

-

Knorr Pyrazole Synthesis. J&K Scientific LLC.

-

Knorr pyrazole synthesis. Name-Reaction.com.

-

The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry.

- Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H-Pyrazole-5(4H) Ylidene) Hydrazine Derivatives.

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.

-

Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.

- Ionic liquid 1,3-disulfonic acid imidazolium trifluoroacetate ([Dsim][TFA]) has been used as a highly efficient catalyst for the one-pot pseudo five-component reaction of phenylhydrazine (2 eq) with ethyl acetoacetate (2 eq) and arylaldehydes (1 eq) in ethanol (reflux conditions). Organic Chemistry Research. [URL: not available]

-

One‐pot condensation reaction of phenylhydrazine, ethyl acetoacetate... ResearchGate.

-

1-BENZYL-3-(4-CHLOROPHENYL)-5-p-TOLYL-1H-PYRAZOLE. Organic Syntheses.

- REACTION OF PHENYLHYDRAZO ETHYLACETOACETATE. International Journal of Applied Biology and Pharmaceutical Technology. [URL: not available]

-

One pot condensation reaction of phenylhydrazine, ethyl acetoacetate benzaldehyde for synthesis of bis pyrazol-5-ols in the presence of reused cage like CuFe2O4 hollow nanostructure. ResearchGate.

-

Preparation method for edaravone. Google Patents.

-

Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. Google Patents.

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Institutes of Health.

-

Chlorination using POCl3 and benzyltriethylammonium chloride. Google Patents.

-

POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Publishing.

-

Synthesis of 1-benzyl-3-(5-hydroxymethyl-2-furyl)selenolo[3,2-c]pyrazole derivatives as new anticancer agents. PubMed.

-

1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid. Chem-Impex.

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [URL: not available]

-

One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. ResearchGate.

-

1-benzyl-5-chloro-4-(chloromethyl)-3-methyl-1H-pyrazole. Santa Cruz Biotechnology.

- POCl -PCl mixture: A robust chlorinating agent. Indian Chemical Society. [URL: not available]

- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Springer. [URL: not available]

-

POCl3 chlorination of 4-quinazolones. PubMed.

-

Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. ResearchGate.

Sources

Mastering Regiocontrol: A Guide to the Synthesis of 1,3,5-Substituted Pyrazoles

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous blockbuster drugs, including the anti-inflammatory Celecoxib, the blockbuster erectile dysfunction drug Sildenafil (Viagra), and various agrochemicals.[1][2] The specific substitution pattern on the pyrazole ring is paramount, as even minor positional changes of substituents (regioisomers) can dramatically alter a compound's biological activity, pharmacokinetic profile, and physical properties. The synthesis of 1,3,5-trisubstituted pyrazoles, a particularly valuable substitution pattern, presents a significant synthetic challenge: controlling the regiochemical outcome.

This guide provides an in-depth exploration of the core strategies for achieving high regioselectivity in the synthesis of 1,3,5-substituted pyrazoles. We will move beyond simple procedural descriptions to dissect the underlying mechanistic principles, offering field-proven insights into how experimental choices causally determine the final product distribution.

The Foundational Challenge: The Knorr Pyrazole Synthesis

The most classic and widely utilized method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine, first reported by Knorr in 1883.[3][4][5] When an unsymmetrical 1,3-diketone reacts with a monosubstituted hydrazine (e.g., phenylhydrazine or methylhydrazine), the reaction can proceed via two distinct pathways, potentially yielding a mixture of two regioisomeric pyrazoles.[6][7][8]

The crux of the regiochemical problem lies in the initial step: which of the two non-equivalent carbonyl groups of the diketone does the substituted hydrazine preferentially attack?[7] This choice is governed by a delicate interplay of electronic, steric, and reaction-condition-dependent factors.

Mechanism and Points of Regiocontrol

The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[5] The initial nucleophilic attack can occur at either carbonyl carbon (Cα or Cβ). The nucleophilicity of the two nitrogen atoms in the substituted hydrazine (N1 and N2) is also a critical factor.

Caption: Knorr pyrazole synthesis pathways from an unsymmetrical 1,3-diketone.

Controlling Regioselectivity in Knorr Synthesis

Achieving a single regioisomer requires carefully tuning the reaction parameters to favor one pathway over the other.

-

Electronic Effects : The relative electrophilicity of the two carbonyl carbons is a primary determinant. An electron-withdrawing group (EWG) on R1 will make the adjacent carbonyl more electrophilic and thus more susceptible to nucleophilic attack.[7] Conversely, an electron-donating group (EDG) will deactivate it.

-

Steric Hindrance : Bulky substituents on either the diketone (e.g., R1) or the hydrazine can block access to one of the carbonyl groups, directing the nucleophilic attack to the less sterically hindered position.[7]

-

Reaction Conditions (pH and Solvent) : This is often the most powerful tool for controlling regioselectivity.[7]

-

Acidic Conditions : Under acidic catalysis, the reaction mechanism is initiated by protonation of a carbonyl group. The more basic carbonyl (often the one adjacent to a more electron-donating R group) is preferentially protonated, activating it for attack.[4][5]

-

Solvent Choice : The use of non-nucleophilic, hydrogen-bond-donating fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[9][10] These solvents are poor nucleophiles and do not compete with the hydrazine in attacking the more reactive carbonyl group, unlike traditional solvents like ethanol. This leads to cleaner reactions favoring the thermodynamically preferred product.[10]

-

| Factor | Condition | Favored Attack Site | Outcome |

| Electronic | R1 is a strong EWG (e.g., -CF3) | Carbonyl adjacent to R1 | High regioselectivity |

| Steric | R1 is a bulky group (e.g., -tBu) | Carbonyl distal to R1 | High regioselectivity |

| Solvent | Ethanol (EtOH) | Can lead to mixtures | Lower regioselectivity |

| Solvent | HFIP or TFE | More reactive carbonyl | Dramatically improved regioselectivity[9][10] |

| pH | Acidic (catalytic) | More basic carbonyl | Can reverse selectivity vs. neutral conditions[7] |

Table 1: Key Factors Influencing Regioselectivity in the Knorr Pyrazole Synthesis.

Field-Proven Protocol: Regioselective Synthesis using HFIP

This protocol, adapted from Fustero et al., demonstrates the power of fluorinated alcohols for achieving high regioselectivity.[9]

Synthesis of 1-methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole

-

Reaction Setup : To a solution of 1-phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 mmol, 1.0 equiv) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3 mL), add methylhydrazine (1.2 mmol, 1.2 equiv) dropwise at room temperature.

-

Reaction Execution : Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diketone is consumed.

-

Workup : Upon completion, remove the HFIP under reduced pressure.

-

Purification : Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired 1,5-disubstituted pyrazole with high regioselectivity (>97:3).[9]

[3+2] Cycloaddition Strategies: Building the Ring with Precision

1,3-Dipolar cycloaddition reactions offer a powerful and often highly regioselective alternative for constructing the pyrazole core.[11] These methods involve the reaction of a three-atom dipole (the "3" component) with a two-atom dipolarophile (the "2" component).

Nitrile Imines as Dipoles

A highly effective strategy involves the in-situ generation of nitrile imines from hydrazonoyl chlorides, which then react with alkynes or alkenes.[12] The regioselectivity is typically governed by the electronic properties of the substituents on both the nitrile imine and the dipolarophile.

Caption: Workflow for pyrazole synthesis via [3+2] cycloaddition.

In the reaction of a nitrile imine with a terminal alkyne (R-C≡C-H), the carbon of the nitrile imine (C1) typically bonds to the unsubstituted carbon of the alkyne, leading to the formation of a 5-substituted pyrazole with high regioselectivity. This outcome is often rationalized by Frontier Molecular Orbital (FMO) theory, where the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

Field-Proven Protocol: Synthesis via Nitrile Imine Cycloaddition

This protocol is adapted from the work of Kong, Tang, and Wang for the synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes, which proceeds via a related pathway.[8][13]

Synthesis of 1-methyl-3-phenyl-5-(p-tolyl)-1H-pyrazole

-

Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add N'-(4-methylbenzylidene)-N-methylbenzenecarbohydrazonoyl chloride (1.0 mmol, 1.0 equiv) and 1-ethynyl-4-methylbenzene (1.2 mmol, 1.2 equiv) in dry pyridine (5 mL).

-

Base Addition : Add potassium tert-butoxide (t-BuOK) (1.5 mmol, 1.5 equiv) and 18-crown-6 (0.1 mmol, 0.1 equiv) to the mixture at 0 °C.[8]

-

Reaction Execution : Allow the reaction to warm to room temperature and stir for 15-30 minutes. The use of 18-crown-6 can significantly accelerate the reaction.[8]

-

Workup : Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate (3 x 15 mL).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure 1,3,5-trisubstituted pyrazole.[8][13]

Modern Strategies Employing Enaminones and Other Precursors

Modern synthetic chemistry has introduced a variety of other highly effective and regioselective methods.

Synthesis from Enaminones

Enaminones are versatile building blocks for pyrazole synthesis.[3][14][15] Their reaction with hydrazines provides a reliable route to substituted pyrazoles. The inherent polarization of the enaminone directs the regiochemistry of the cyclization. The initial attack of the hydrazine typically occurs at the carbonyl carbon, followed by cyclization via attack of the second nitrogen atom onto the β-carbon with subsequent elimination of the amine. This leads to a predictable and often single regioisomeric product.[14]

| Starting Material | Reagent(s) | Key Feature | Regioselectivity |

| Enaminone | Hydrazine Hydrochloride | Predictable cyclization pathway | Excellent[14][15] |

| Nitroolefin | N-Arylhydrazone | Stepwise cycloaddition mechanism | Excellent[16] |

| Acetylenic Ketone | Substituted Hydrazine | Michael addition followed by cyclization | Excellent[17] |

Table 2: Comparison of Modern Regioselective Pyrazole Syntheses.

Synthesis from Nitroolefins and Hydrazones

The reaction of N-arylhydrazones with nitroolefins provides a highly regioselective route to 1,3,5-trisubstituted and 1,3,4,5-tetrasubstituted pyrazoles.[1][16] Mechanistic studies suggest a stepwise process involving a nucleophilic attack of the hydrazone on the nitroolefin, followed by cyclization and elimination of nitrous acid.[16] This method avoids the potential for regioisomeric mixtures often seen in classical approaches. Two general protocols, one thermal and one acid-assisted, allow for broad functional group compatibility.[16]

Conclusion

The regioselective synthesis of 1,3,5-substituted pyrazoles is a critical capability for medicinal and materials chemists. While the classic Knorr synthesis often yields isomeric mixtures, a deep understanding of the controlling factors—sterics, electronics, and especially reaction conditions—allows for significant control over the outcome. The strategic use of fluorinated solvents like HFIP represents a major advance in this area. Furthermore, modern methods based on [3+2] cycloadditions, enaminones, and nitroolefins provide powerful and highly predictable alternatives that often deliver a single regioisomer with excellent yields. By selecting the appropriate synthetic strategy based on the desired substitution pattern and available starting materials, researchers can confidently and efficiently construct these valuable heterocyclic scaffolds.

References

-

Zhang, Z., Li, R.-P., Gong, X., Xu, X., Peng, X., & Tang, S. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available from: [Link]

-

American Chemical Society. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available from: [Link]

-

National Institutes of Health. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. NIH. Available from: [Link]

-

Guo, H., Tian, L., Liu, Y., & Wan, J.-P. (2022). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Chemistry Portal. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

-

Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. Available from: [Link]

-

RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of 1,3,5‐trisubstituted pyrazoles 2 (Ts=tosyl, Bn=benzyl).. ResearchGate. Available from: [Link]

-

Organic & Biomolecular Chemistry. (n.d.). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. RSC Publishing. Available from: [Link]

-

National Institutes of Health. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH. Available from: [Link]

-

ResearchGate. (n.d.). Modern Approaches to the Synthesis of Pyrazoles (A Review). ResearchGate. Available from: [Link]

-

Organic & Biomolecular Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. RSC Publishing. Available from: [Link]

-

ResearchGate. (n.d.). Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations.. ResearchGate. Available from: [Link]

-

Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters. Available from: [Link]

-

Deng, X., & Mani, N. S. (2008). Regioselective Two-Component Synthesis of Polysubstituted Pyrazoles. Thieme. Available from: [Link]

-

ResearchGate. (n.d.). Various methods for the synthesis of pyrazole.. ResearchGate. Available from: [Link]

-

Yoon, J. Y., Lee, S. G., & Shin, H. (2011). Recent advances in the regioselective synthesis of Pyrazoles. Current Organic Chemistry. Available from: [Link]

-

National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available from: [Link]

-

Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cunãt, A. C., Villanova, S., & Murguıa, M. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available from: [Link]

-

National Institutes of Health. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. NIH. Available from: [Link]

-

ResearchGate. (2025). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. ResearchGate. Available from: [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. RSC Publishing. Available from: [Link]

-

Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Name-Reaction.com. Available from: [Link]

-

ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available from: [Link]

-

ResearchGate. (2025). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. ResearchGate. Available from: [Link]

-

ACS Publications. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. Available from: [Link]

-

PubMed. (2001). Regioselective synthesis of polysubstituted pyrazoles and isoxazoles. PubMed. Available from: [Link]

-

Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. Available from: [Link]

-

National Institutes of Health. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. Available from: [Link]

Sources

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jk-sci.com [jk-sci.com]

- 5. name-reaction.com [name-reaction.com]

- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 13. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

- 14. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines [organic-chemistry.org]

- 16. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

Spectroscopic characterization of 1-benzyl-5-chloro-3-methyl-1H-pyrazole

An In-depth Technical Guide to the Spectroscopic Characterization of 1-benzyl-5-chloro-3-methyl-1H-pyrazole

Abstract

Substituted pyrazoles represent a cornerstone of modern medicinal chemistry, lauded for their vast therapeutic potential.[1][2] The synthesis of novel pyrazole derivatives, such as this compound, necessitates rigorous structural confirmation, a task for which spectroscopic methods are indispensable. This guide provides a comprehensive framework for the spectroscopic characterization of this target compound. It is designed not merely as a list of procedures, but as a technical manual that marries theoretical prediction with practical methodology. We will dissect the anticipated spectral features in ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy, offering field-proven insights into experimental design and data interpretation. Every protocol is presented as a self-validating system to ensure scientific integrity and reproducibility.

Introduction: The Imperative for Spectroscopic Validation

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For a compound like this compound, even minor isomeric impurities or structural misassignments can lead to drastically different pharmacological profiles. Therefore, unambiguous characterization is the bedrock of reliable drug discovery and development. Spectroscopic analysis provides a non-destructive, detailed view of the molecular architecture, allowing scientists to confirm atomic connectivity, identify functional groups, and assess sample purity. This guide will explore the expected spectroscopic signature of the title compound, providing a predictive blueprint for its analysis.

Molecular Structure and Predicted Environments:

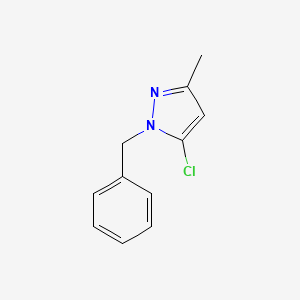

Before delving into specific techniques, a preliminary analysis of the this compound structure is crucial. We can dissect the molecule into distinct components, each with predictable spectroscopic behavior:

-

Benzyl Group: Comprises a monosubstituted phenyl ring and a methylene (-CH₂) bridge. This will give rise to characteristic aromatic and aliphatic signals.

-

Substituted Pyrazole Ring: A five-membered heterocyclic ring containing two adjacent nitrogen atoms. The substituents—a chloro group at position 5, a methyl group at position 3, and the benzyl group at N1—create a specific electronic environment and a single pyrazole ring proton at position 4.

This structural breakdown forms the basis for all subsequent spectral predictions.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Rationale: ¹H NMR spectroscopy is arguably the most powerful tool for elucidating the precise hydrogen framework of an organic molecule. By analyzing chemical shifts, coupling constants, and signal integrals, we can map the connectivity of protons. For our target molecule, ¹H NMR is essential to confirm the successful benzylation at the N1 position and the specific substitution pattern on the pyrazole ring.

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz)

The expected chemical shifts and multiplicities are synthesized from data on analogous structures, such as 1-benzyl-3,5-dimethyl-1H-pyrazole and other substituted pyrazoles.[3][4]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| Phenyl (ortho-H) | 7.25 - 7.35 | m (or d) | 2H | Deshielded by proximity to the pyrazole ring system. |

| Phenyl (meta, para-H) | 7.15 - 7.25 | m | 3H | Typical chemical shift for monosubstituted benzene ring protons.[5] |

| Pyrazole (C4-H) | ~6.0 | s | 1H | The sole proton on the pyrazole ring; appears as a singlet as there are no adjacent protons. Its exact shift is influenced by the adjacent chloro and methyl groups. |

| Benzyl (-CH₂-) | ~5.2 | s | 2H | Appears as a sharp singlet. This signal is a key indicator of the N-benzyl group. Its chemical shift is downfield due to the adjacent electronegative nitrogen atom.[3] |

| Methyl (-CH₃) | ~2.2 | s | 3H | A singlet in the aliphatic region, characteristic of a methyl group attached to an aromatic-like ring system. |

Experimental Protocol for ¹H NMR Spectroscopy

This protocol is designed for a standard 400 MHz NMR spectrometer.[1][6]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound sample.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer the clear solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup & Calibration:

-

Insert the sample into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

Data Acquisition:

-

Acquire the spectrum using standard parameters:

-

Spectral Width: -2 to 12 ppm

-

Pulse Angle: 30°

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans: 16-32 (adjust for desired signal-to-noise ratio)

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to achieve a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative proton ratios.

-

¹H NMR Workflow Diagram

Caption: Workflow for ¹H NMR analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Expertise & Rationale: While ¹H NMR maps the hydrogen skeleton, ¹³C NMR reveals the carbon framework. It is crucial for confirming the total number of unique carbon atoms and identifying key functional groups. The chemical shifts of carbons in the pyrazole ring are particularly diagnostic of the substitution pattern.

Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz)

Predictions are based on known data for substituted pyrazoles and aromatic systems.[3][7][8]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Pyrazole (C5-Cl) | 138 - 142 | Carbon bearing the chlorine atom, significantly deshielded. |

| Pyrazole (C3-CH₃) | 148 - 152 | Quaternary carbon attached to the methyl group. |

| Phenyl (C-ipso) | 136 - 138 | Quaternary carbon of the phenyl ring attached to the benzyl CH₂. |

| Phenyl (C-ortho) | 128 - 129 | |

| Phenyl (C-meta) | 127 - 128 | Standard aromatic carbon shifts. |

| Phenyl (C-para) | 126 - 127 | |

| Pyrazole (C4) | 105 - 108 | Carbon bearing the C4-H proton, typically shielded in pyrazole systems. |

| Benzyl (-CH₂-) | 52 - 55 | Aliphatic carbon attached to a nitrogen atom.[3] |

| Methyl (-CH₃) | 12 - 15 | Typical shielded aliphatic methyl carbon. |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

-

Instrument Setup:

-

Use the same locked and shimmed sample.

-

Tune the probe for the ¹³C frequency (e.g., 100 MHz for a 400 MHz spectrometer).

-

-

Data Acquisition:

-

Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet.

-

Typical Parameters:

-

Spectral Width: 0 to 200 ppm

-

Pulse Angle: 45°

-

Relaxation Delay (d1): 2-5 seconds (longer delay improves quantitation for quaternary carbons)

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

-

-

Data Processing:

-

Apply Fourier transformation, phasing, and baseline correction as with ¹H NMR.

-

Calibrate the spectrum using the CDCl₃ solvent peak (δ ≈ 77.16 ppm).

-

¹³C NMR Workflow Diagram

Caption: Workflow for ¹³C NMR analysis.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. For our target, high-resolution mass spectrometry (HRMS) is essential to confirm the elemental formula (C₁₂H₁₂ClN₂), while the fragmentation pattern can validate the presence of key structural motifs like the benzyl group.

Predicted Mass Spectrum (Electron Ionization - EI)

The molecular formula is C₁₂H₁₂ClN₂. The molecular weight is approximately 221.69 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion will appear as two peaks.

| m/z Value | Assignment | Rationale |

| 220 / 222 | [M]⁺ | Molecular ion peak cluster, showing the characteristic 3:1 ratio for a single chlorine atom. |

| 185 | [M - Cl]⁺ | Loss of the chlorine atom. |

| 91 | [C₇H₇]⁺ | A very common and often base peak for benzyl-containing compounds, corresponding to the stable tropylium cation.[9] Its presence is strong evidence for the benzyl group. |

| 77 | [C₆H₅]⁺ | Phenyl cation, from the loss of CH₂ from the tropylium ion. |

The fragmentation of the pyrazole ring itself can be complex, but the loss of HCN or N₂ are known pathways for the core pyrazole structure.[10]

Experimental Protocol for GC-MS

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrument Setup (Gas Chromatograph):

-

Injector Temperature: 250 °C

-

Column: Standard non-polar column (e.g., HP-5ms).

-

Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

-

-

Instrument Setup (Mass Spectrometer):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 50-500 amu.

-

Source Temperature: 230 °C.

-

-

Data Acquisition: Inject 1 µL of the sample solution. The GC will separate the compound from any volatile impurities before it enters the mass spectrometer for analysis.

Mass Spectrometry Workflow Diagram

Caption: Workflow for GC-MS analysis.

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds. For our target, IR can quickly confirm the presence of the aromatic ring, aliphatic C-H bonds, and the heterocyclic pyrazole core.

Predicted IR Absorption Bands

The predicted frequencies are based on typical values for substituted aromatics and pyrazole derivatives.[11][12][13]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3030 - 3100 | C-H stretch (Aromatic) | Medium-Weak | Characteristic of C-H bonds on the phenyl and pyrazole rings. |

| 2850 - 2960 | C-H stretch (Aliphatic) | Medium-Weak | Corresponds to the benzyl -CH₂- and methyl -CH₃ groups. |

| 1500 - 1600 | C=C & C=N stretch | Medium-Strong | Overlapping bands from the phenyl and pyrazole ring systems. The pyrazole nucleus has characteristic stretches in this region.[12] |

| 1400 - 1450 | C-H bend (Aliphatic) | Medium | Bending vibrations of the -CH₂- and -CH₃ groups. |

| ~700 - 800 | C-Cl stretch | Strong | Expected region for a carbon-chlorine single bond. |

| 690-770 & 730-770 | C-H out-of-plane bend | Strong | Strong bands indicating monosubstitution on the benzene ring. |

Experimental Protocol for FT-IR (ATR)

Attenuated Total Reflectance (ATR) is a modern, simple technique that requires minimal sample preparation.

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Instrument Setup:

-

Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal. This background will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Lower the ATR press arm to ensure firm contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

-

-

Data Processing:

-

The resulting spectrum is typically displayed in terms of transmittance or absorbance.

-

Label the significant peaks corresponding to the key functional groups.

-

IR Spectroscopy Workflow Diagram

Caption: Workflow for FT-IR (ATR) analysis.

Conclusion

The structural integrity of this compound can be unequivocally confirmed through a synergistic application of modern spectroscopic techniques. A successful characterization will yield a ¹H NMR spectrum showing distinct signals for the benzyl, methyl, and pyrazole protons with correct integration. The ¹³C NMR will confirm the presence of 12 unique carbon environments. Mass spectrometry will verify the molecular weight and elemental formula (C₁₂H₁₂ClN₂) while showing a characteristic tropylium ion fragment at m/z 91. Finally, IR spectroscopy will confirm the presence of aromatic, aliphatic, and C-Cl functional groups. Together, these methods provide a robust and self-validating analytical package essential for advancing this compound in the drug development pipeline.

References

- BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. BenchChem Technical Support.

- Anderson, D., & D.M., D. (n.d.). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic.

- PubChem. (2025). This compound-4-carboxylic acid.

- ResearchGate. (2024). IR spectrum of pyrazoline 9.

- National Institutes of Health. (2024).

- Journal of Chemical and Pharmaceutical Research. (2012).

- The Royal Society of Chemistry. (n.d.).

- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.

- MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.

- The Royal Society of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry.

- ResearchGate. (n.d.).

- The Royal Society of Chemistry. (2018).

- ResearchGate. (n.d.). Structures and tautomerism of substituted pyrazoles studied in the supersonic jet expansion.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum of Benzyl alcohol (1D, 400 MHz, CDCl3, experimental).

- Visnav. (2022).

- The Royal Society of Chemistry. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- PubChem. (2025). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole.

- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene.

- ResearchGate. (n.d.). Mass fragmentation pattern of compound 1.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. visnav.in [visnav.in]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0003119) [hmdb.ca]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole | C10H9ClN2 | CID 2735771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

1H NMR and 13C NMR analysis of 1-benzyl-5-chloro-3-methyl-1H-pyrazole

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 1-benzyl-5-chloro-3-methyl-1H-pyrazole

Authored by: Gemini, Senior Application Scientist

Introduction

Substituted pyrazoles represent a cornerstone of modern medicinal chemistry and materials science, demonstrating a vast array of biological activities and unique photophysical properties.[1][2] Their synthesis and characterization are fundamental to the development of novel therapeutics and functional materials. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous elucidation of their molecular structure in solution.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignments, the following standardized numbering scheme for this compound will be used throughout this guide.

Caption: IUPAC numbering of this compound.

Predicted ¹H and ¹³C NMR Spectral Analysis

The following spectral predictions are based on the analysis of substituent effects (electronegativity, aromaticity, and steric hindrance) and comparison with empirical data from structurally related pyrazole derivatives found in the literature.[3][4][5]

¹H NMR Spectroscopy (Predicted, 500 MHz, CDCl₃)

The ¹H NMR spectrum is anticipated to be relatively simple and well-resolved, showing four distinct signals.

-

Benzyl Aromatic Protons (H2', H3', H4', H5', H6'): The five protons of the phenyl ring on the benzyl group are expected to appear as a complex multiplet in the aromatic region, typically between δ 7.25-7.40 ppm . While subtle differences between the ortho, meta, and para protons exist, they often overlap to form a single multiplet in molecules of this type.[3][6]

-

Benzyl Methylene Protons (CH₂): The two protons of the methylene bridge (C6) are chemically equivalent and are not adjacent to any other protons, thus they will appear as a sharp singlet. Due to the deshielding effect of the adjacent nitrogen (N1) and the phenyl ring, this signal is predicted to be in the range of δ 5.15-5.30 ppm . This chemical shift is characteristic of N-benzyl groups in heterocyclic systems.[3]

-

Pyrazole Ring Proton (H4): The sole proton on the pyrazole core is at the C4 position. It has no adjacent proton neighbors, resulting in a singlet. Its chemical environment is influenced by the adjacent C3-methyl and C5-chloro substituents. Based on data for 5-chloro-3-methyl-1-phenyl-1H-pyrazole (δ ~6.1 ppm), a similar value is expected here.[4][7] The prediction is a singlet at approximately δ 6.15 ppm .

-

Methyl Protons (CH₃): The three protons of the methyl group at the C3 position are equivalent and will produce a singlet. This signal is expected to appear in the aliphatic region, around δ 2.25 ppm , which is a typical value for a methyl group attached to an sp²-hybridized carbon of a pyrazole ring.[8][3]

¹³C NMR Spectroscopy (Predicted, 125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to show all 10 unique carbon signals.

-

Pyrazole Ring Carbons:

-

C3: This carbon, bearing the methyl group, is significantly deshielded due to its position in the heterocyclic ring and its bond to nitrogen. It is predicted to resonate at approximately δ 150.5 ppm .[3]

-

C5: The C5 carbon is directly attached to the highly electronegative chlorine atom, which exerts a strong deshielding (downfield) inductive effect. This carbon is therefore predicted to be significantly downfield, at around δ 139.0 ppm .[9]

-

C4: This is the only protonated carbon on the pyrazole ring. Its chemical shift is expected to be the most upfield of the ring carbons, predicted at δ 107.5 ppm .[3][5]

-

-

Benzyl Group Carbons:

-

CH₂: The methylene carbon signal is anticipated around δ 53.0 ppm .[3]

-

C1' (ipso-Carbon): The quaternary carbon of the phenyl ring attached to the methylene group is predicted to appear at δ 137.5 ppm .[3]

-

C2', C6' (ortho-Carbons): These carbons are expected to resonate near δ 127.0 ppm .

-

C3', C5' (meta-Carbons): These carbons are predicted to have a chemical shift of approximately δ 129.0 ppm .[3]

-

C4' (para-Carbon): This carbon is predicted to appear around δ 128.0 ppm .

-

-

Methyl Carbon (CH₃): The carbon of the C3-methyl group is expected in the high-field aliphatic region, with a predicted chemical shift of δ 13.5 ppm .[3]

Summary of Predicted NMR Data

| ¹H NMR Data (CDCl₃) | ¹³C NMR Data (CDCl₃) | |||

| Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) | Assignment |

| 7.25-7.40 | Multiplet | 5H, Ar-H (H2'-H6') | 150.5 | C3 |

| 6.15 | Singlet | 1H, H4 | 139.0 | C5 |

| 5.20 | Singlet | 2H, CH₂ | 107.5 | C4 |

| 2.25 | Singlet | 3H, CH₃ | 137.5 | C1' |

| 129.0 | C3', C5' | |||

| 128.0 | C4' | |||

| 127.0 | C2', C6' | |||

| 53.0 | CH₂ | |||

| 13.5 | CH₃ |

Experimental Protocols for Structural Verification

To validate the predicted assignments and confirm the structure of a newly synthesized batch of this compound, a systematic, multi-tiered NMR analysis is required.

Workflow for NMR Structural Elucidation

Caption: Standard workflow for comprehensive NMR-based structure verification.

Step-by-Step Methodology

-

-

Accurately weigh 5-10 mg of the purified pyrazole compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice as it is a versatile solvent for many organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, but be aware that chemical shifts will vary.[9][11]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), if not already present in the solvent.

-

-

1D NMR Data Acquisition: [8]

-

¹H NMR Spectroscopy:

-

Spectrometer: Bruker Avance 400 MHz or higher field instrument.

-

Spectral Width: ~15 ppm, centered around 6 ppm.

-

Pulse Angle: 30-45°.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 16-32 scans for good signal-to-noise.

-

-

¹³C NMR Spectroscopy:

-

Spectral Width: ~220 ppm, centered around 110 ppm.

-

Pulse Program: Proton-decoupled (e.g., zgpg30).

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: ≥1024 scans are typically required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

-

-

2D NMR for Unambiguous Assignment (Recommended): [10]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment is crucial for definitively linking each proton signal to its directly attached carbon. It will show a correlation cross-peak between the H4 signal (~δ 6.15) and the C4 signal (~δ 107.5), the CH₂ proton signal (~δ 5.20) and the CH₂ carbon signal (~δ 53.0), and so on.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is invaluable for assigning quaternary carbons and piecing together the molecular fragments. Key expected correlations include:

-

The CH₃ protons (~δ 2.25) to C3 and C4.

-

The H4 proton (~δ 6.15) to C3, C5, and the N1-CH₂ carbon.

-

The N1-CH₂ protons (~δ 5.20) to C5, C1', and C2'/C6'.

-

-

Conclusion

The structural characterization of this compound can be confidently achieved through a systematic application of 1D and 2D NMR spectroscopy. The predicted ¹H and ¹³C chemical shifts, based on established principles and comparative data, provide a robust framework for the initial assignment of the acquired spectra. By following the detailed experimental protocols outlined in this guide, researchers can obtain high-quality data and leverage HSQC and HMBC experiments to unambiguously confirm the connectivity and final structure of the target molecule. This rigorous analytical approach ensures the scientific integrity required for advancing research in drug discovery and materials science.

References

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health (PMC). Available at: [Link]

-

A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available at: [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]

-

Supplementary Information for the article titled "(E)-1-(4-Bromophenyl)-5-phenyl-3-styryl-1H-pyrazole". The Royal Society of Chemistry. Available at: [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Institutes of Health (PMC). Available at: [Link]

-

5-chloro-3-methyl-1-phenyl-1H-pyrazole - Spectrum. SpectraBase. Available at: [Link]

-

5-Chloro-3-methyl-1-phenyl-1H-pyrazole. PubChem. Available at: [Link]

-

Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Table 2. 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. ResearchGate. Available at: [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health (PMC). Available at: [Link]

-

SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]

-

Vibrational analysis of some pyrazole derivatives. ResearchGate. Available at: [Link]

-

Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. RSC Publishing. Available at: [Link]

-

13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. connectjournals.com [connectjournals.com]

- 3. rsc.org [rsc.org]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole | C10H9ClN2 | CID 2735771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the FT-IR and UV-Vis Spectra of Chlorinated Pyrazole Derivatives

Foreword for the Researcher

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a multitude of pharmacologically active agents.[1][2][3] The strategic introduction of substituents, such as chlorine, onto this heterocyclic ring is a fundamental tactic in drug design to modulate potency, selectivity, and pharmacokinetic properties. As researchers and drug development professionals, our ability to unequivocally characterize these modified structures is paramount. Spectroscopic techniques like Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are not merely routine analytical checks; they are our windows into the molecular world, revealing the intricate effects of chemical modification on bond vibrations and electronic transitions.

This guide moves beyond a simple recitation of spectral data. It is designed to provide a deep, mechanistic understanding of why the FT-IR and UV-Vis spectra of pyrazole derivatives change upon chlorination. By understanding the causality, we can predict, interpret, and validate the structures of novel chlorinated pyrazole compounds with greater confidence, ensuring the scientific integrity of our research and development endeavors.

Part 1: Elucidating Molecular Structure with FT-IR Spectroscopy

The Vibrational Language of the Pyrazole Ring

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations such as stretching and bending of chemical bonds. Each functional group possesses characteristic vibrational frequencies, making the resulting spectrum a unique molecular "fingerprint." For the parent pyrazole ring, several key vibrational modes are fundamental to its identification.[4][5]

-

N-H Stretching: A broad band typically observed in the 3100-3300 cm⁻¹ region, characteristic of the pyrrole-like nitrogen.

-

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹.[6]

-

Ring Stretching (C=C and C=N): A series of bands, often complex, between 1400-1620 cm⁻¹ arise from the stretching of the double bonds within the heterocyclic ring.[6]

-

C-N Stretching: These vibrations are typically found in the 1200-1300 cm⁻¹ range.[7]

-

Ring Deformation: In-plane and out-of-plane bending of the ring structure results in absorptions at lower wavenumbers.

The Influence of Chlorination: A Perturbation of Vibrational Modes

The introduction of a highly electronegative chlorine atom onto the pyrazole ring induces significant electronic and, consequently, vibrational changes. This is not merely the addition of a C-Cl bond vibration but a perturbation of the entire molecular system.

-

Inductive Effect: Chlorine withdraws electron density from the ring, which can alter the bond order and force constants of adjacent C=C, C=N, and C-N bonds. This typically results in slight shifts of their characteristic stretching frequencies.

-

Mass Effect: The heavier mass of the chlorine atom compared to hydrogen will lower the frequency of vibrations involving the carbon to which it is attached.

-

C-Cl Stretching: The most direct evidence of chlorination is the appearance of a strong absorption band corresponding to the C-Cl stretching vibration, typically found in the 600-800 cm⁻¹ region. The exact position is sensitive to the substitution pattern on the aromatic ring.

The position of the chlorine atom (e.g., at the C3, C4, or C5 position) creates distinct regioisomers, each with a unique FT-IR fingerprint due to the different symmetry and electronic environment.[8]

Data Presentation: Characteristic FT-IR Absorption Bands

The following table summarizes the key vibrational frequencies for pyrazole and provides an expected range for its chlorinated derivatives.

| Vibrational Mode | Pyrazole (Approx. cm⁻¹) | Chlorinated Pyrazole (Expected Range cm⁻¹) | Notes |

| N-H Stretch | ~3150 | ~3150 | Often broad; position can be affected by hydrogen bonding. |

| Aromatic C-H Stretch | 3050 - 3100 | 3050 - 3100 | Intensity may decrease with substitution. |

| C=N Stretch | ~1600 - 1635 | 1600 - 1640 | Position can shift due to electronic effects of chlorine.[6] |

| Ring C=C Stretch | ~1400 - 1500 | 1400 - 1550 | Often appears as multiple bands.[6] |

| C-N Stretch | ~1218 | 1210 - 1230 | A key indicator of the pyrazole core structure.[6] |

| C-Cl Stretch | N/A | 600 - 800 | A strong, direct indicator of successful chlorination. |

Experimental Protocol: FT-IR Analysis via KBr Pellet Method

This protocol ensures reproducible and high-quality spectra for solid chlorinated pyrazole derivatives.

-

Sample Preparation:

-

Thoroughly dry the synthesized chlorinated pyrazole derivative and spectroscopic grade Potassium Bromide (KBr) in an oven at 110°C for at least 2 hours to remove any residual moisture. Water shows strong IR absorption and can obscure key spectral regions.

-

Weigh approximately 1-2 mg of the sample and 100-200 mg of KBr. The exact ratio should be optimized for signal intensity, aiming for a 1:100 sample-to-matrix ratio.

-

-

Homogenization:

-

Combine the sample and KBr in an agate mortar.

-

Gently grind the mixture with a pestle for 2-3 minutes until a fine, homogenous powder is obtained. This step is critical for minimizing light scattering and achieving a clear spectrum.

-

-

Pellet Formation:

-

Transfer a portion of the powder into a pellet-forming die.

-

Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2 minutes. This creates a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample chamber to subtract atmospheric CO₂ and H₂O absorptions.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Process the resulting spectrum to identify the key absorption bands and compare them against reference data for pyrazole and expected C-Cl vibrations.

-

Visualization: FT-IR Experimental Workflow

Caption: Workflow for FT-IR analysis of solid samples.

Part 2: Probing Electronic Transitions with UV-Vis Spectroscopy

The Electronic Signature of Pyrazoles

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state.[9] In organic molecules like pyrazoles, the most relevant transitions involve π and non-bonding (n) electrons.

-

π → π* Transitions: These involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are characteristic of systems with conjugated double bonds, such as aromatic rings. These transitions are typically high-intensity (high molar absorptivity, ε) and occur in the 200-400 nm range for many aromatic compounds.[9][10]

-

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (e.g., the lone pair on the pyridine-like nitrogen of pyrazole) to a π* anti-bonding orbital. They are generally of much lower intensity (low ε) and occur at longer wavelengths (lower energy) compared to π → π* transitions.[10]

The Influence of Chlorination: An Auxochromic Effect

An auxochrome is a substituent that, when attached to a chromophore (the light-absorbing part of the molecule), modifies the wavelength (λmax) and intensity (ε) of absorption. Chlorine acts as a potent auxochrome through two opposing effects:

-

Resonance Effect (+R): The lone pair electrons on the chlorine atom can be delocalized into the pyrazole ring's π-system. This extends the conjugation, which lowers the energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital). A smaller energy gap means less energy is required for the electronic transition, resulting in absorption at a longer wavelength—a bathochromic (red) shift .

-

Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the ring via the sigma bond. This can stabilize the ground state and slightly increase the energy gap, potentially causing a hypsochromic (blue) shift .

The net effect observed in the spectrum is a balance of these two factors and is highly dependent on the substitution position and the solvent used. Generally, for halogens, the resonance effect is significant, and a bathochromic shift is often observed.

Data Presentation: Typical UV-Vis Absorption Maxima (λmax)

This table illustrates the general principles of how chlorination can affect the λmax of the primary π → π* transition in a pyrazole system, typically measured in a non-polar solvent.

| Compound | Typical λmax (nm) | Transition Type | Expected Effect of Chlorination |

| Pyrazole | ~210 | π → π | Bathochromic Shift (Red Shift) |

| Chlorinated Pyrazole | 220 - 240 | π → π | The extended conjugation from chlorine's lone pairs lowers the transition energy. |

| Pyrazole | ~250 | n → π* | Shift is solvent-dependent. |

Experimental Protocol: UV-Vis Spectral Analysis

This protocol describes the quantitative analysis of a chlorinated pyrazole derivative in solution.

-

Solvent Selection:

-

Choose a UV-grade solvent that dissolves the compound and does not absorb in the analytical wavelength range. Common choices include ethanol, methanol, acetonitrile, or cyclohexane.

-

Note that solvent polarity can influence λmax. Polar solvents can stabilize n orbitals, leading to a blue shift for n → π* transitions.[9]

-

-

Preparation of Stock Solution:

-

Accurately weigh a precise amount of the chlorinated pyrazole derivative (e.g., 10 mg).

-

Dissolve it in the chosen solvent in a 100 mL volumetric flask to create a stock solution of known concentration (e.g., 100 µg/mL).

-

-

Preparation of Working Solutions:

-

Perform serial dilutions from the stock solution to prepare a series of solutions with concentrations that will fall within the linear range of the Beer-Lambert Law (typically with an absorbance between 0.1 and 1.0).

-

-

Spectral Acquisition:

-

Use a calibrated dual-beam UV-Vis spectrophotometer.

-

Fill one quartz cuvette with the pure solvent to be used as a blank (reference).

-

Fill a second quartz cuvette with the sample solution.

-

Scan the sample from approximately 400 nm down to 200 nm to record the full absorption spectrum and identify the λmax.

-

-

Quantitative Analysis (Optional):

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a calibration curve of Absorbance vs. Concentration. The resulting straight line validates the Beer-Lambert Law (A = εbc), where A is absorbance, ε is molar absorptivity, b is path length (typically 1 cm), and c is concentration.[11]

-

Visualizations: UV-Vis Concepts and Workflow

Caption: Electronic transitions in pyrazole derivatives.

Caption: Workflow for UV-Vis analysis of solutions.

Part 3: A Synergistic Approach in Pharmaceutical Development

In the rigorous landscape of drug development, FT-IR and UV-Vis spectroscopy are powerful complementary tools.

-

Structural Confirmation: FT-IR provides definitive evidence of the molecular backbone and the successful incorporation of key functional groups (like the C-Cl bond), confirming the identity of the synthesized compound.

-

Purity and Quantification: UV-Vis spectroscopy excels at quantitative analysis due to its high sensitivity and adherence to the Beer-Lambert Law.[11][12] It is routinely used to determine the purity of an active pharmaceutical ingredient (API), assess its concentration in various formulations, and conduct dissolution testing.[13]

-

Stability Studies: Both techniques are invaluable for stability testing.[13][14] The appearance of new bands in an FT-IR spectrum or a change in the λmax or absorbance in a UV-Vis spectrum can indicate degradation of the API over time or under stress conditions.[14]

By integrating the qualitative structural detail from FT-IR with the quantitative electronic information from UV-Vis, researchers can build a comprehensive analytical profile for any new chlorinated pyrazole derivative, satisfying the stringent requirements for regulatory compliance and ensuring the quality and safety of potential new medicines.[13]

Conclusion

The chlorination of pyrazole derivatives imparts distinct and interpretable signatures upon their FT-IR and UV-Vis spectra. FT-IR analysis confirms structural integrity through the identification of C-Cl vibrations and shifts in the pyrazole ring's fingerprint region. UV-Vis spectroscopy reveals the influence of chlorine as an auxochrome on the molecule's electronic transitions, typically causing a bathochromic shift in the π → π* absorption band. A masterful application of these fundamental spectroscopic techniques is indispensable for the modern medicinal chemist, providing the robust, verifiable data necessary to accelerate the journey from molecular design to therapeutic reality.

References

- IGI Global. Advancements of UV- Vis Spectroscopy in Drug Discovery.

- Microbioz India. (2023-10-18). Exploring the Role of UV Vis Spectroscopy in Pharmaceutical Analysis.

- Contract Pharma. (2023-04-27). Analytical Testing Methods: UV Spectroscopy.

- Walsh Medical Media. (2022-08-05). UV Visible Spectroscopy and Drug Stability of Pharmaceutical Analysis.

- PhosphorTech Corporation. UV spectroscopy for assay development and pharmaceutical drug formulation.

- ResearchGate. Vibrational analysis of some pyrazole derivatives.

- Journal of the Chemical Society B: Physical Organic. A vibrational assignment for pyrazole.

- ResearchGate. FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au).

- MDPI. Recent Advances in Synthesis and Properties of Pyrazoles.

- National Center for Biotechnology Information. (2024-11-22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.

- National Center for Biotechnology Information. (2025-10-29). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole.

- PubMed. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations.

- Oriental Journal of Chemistry. Synthesis, Structural Elucidation, Spectral Studies and Antimicrobial Activity of Pyrano-Pyrazole Derivatives.

- Visnav. (2022-07-27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation.

- PubMed. Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline.

- UV-Vis. Molecular Absorption Spectroscopy.

- ResearchGate. Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra.

- ResearchGate. UV-Vis absorption and normalised emission spectra of the pyrazole....

- ResearchGate. Vibrational spectroscopic and quantum chemical study of the chlorine substitution of pyrazine.

- Letters in Applied NanoBioScience. (2021-09-07). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates.

- MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.

- UV-Vis Absorption Spectroscopy - Theory.

- National Center for Biotechnology Information. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.

- Slideshare. UV visible spectroscopy ( electronic spectroscopy ).

- Chemistry LibreTexts. (2015-07-18). 14.11: Electronic Spectra: Ultraviolet and Visible Spectroscopy.

- MDPI. (2023-09-09). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties.

- ResearchGate. a FT-IR spectra of different wt% of pyrazole (a) 0 %, (b) 20 %, (c)....

Sources

- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. visnav.in [visnav.in]

- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles | MDPI [mdpi.com]

- 9. UV-Vis Absorption Spectroscopy - Theory [teaching.shu.ac.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. contractpharma.com [contractpharma.com]

- 12. UV spectroscopy for assay development and pharmaceutical drug formulation - PhosphorTech [phosphortech.com]

- 13. microbiozindia.com [microbiozindia.com]

- 14. walshmedicalmedia.com [walshmedicalmedia.com]

Unveiling the Molecular Architecture: A Technical Guide to the Single-Crystal X-ray Diffraction of Pyrazole Derivatives for Drug Discovery

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design and the optimization of structure-activity relationships (SAR). Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating these intricate molecular structures.[4][5][6] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the SC-XRD workflow, using a substituted pyrazole as a case study to illustrate the principles, experimental intricacies, and the profound implications of the resulting structural data.

The Significance of the Pyrazole Moiety in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged structure" in drug development.[1][2][3] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of physicochemical and pharmacological profiles.[2] Pyrazole-containing compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][3] The ability to precisely map the atomic coordinates and intermolecular interactions of these compounds through SC-XRD is a critical step in understanding their mechanism of action and in designing next-generation therapeutics with enhanced efficacy and selectivity.

The Foundational Principles of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique that allows for the determination of the atomic and molecular structure of a crystalline material.[4][5][6] The fundamental principle lies in the interaction of X-rays with the electrons of the atoms in a crystal lattice. When a monochromatic X-ray beam is directed at a well-ordered single crystal, the regularly spaced atoms act as a three-dimensional diffraction grating, scattering the X-rays in a specific pattern of constructive interference.[4][5] By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated using mathematical techniques like the Fourier transform.[5][6] This electron density map is then interpreted to determine the positions of individual atoms, bond lengths, bond angles, and torsional angles, ultimately revealing the complete molecular structure.

The Experimental Workflow: A Case Study Approach